

Technical Guide: Physicochemical Properties of 2,2-Dimethylmorpholine Hydrochloride

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Compound of Interest

Compound Name: 2,2-Dimethylmorpholine
hydrochloride

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This technical guide provides a comprehensive overview of the known physicochemical properties of **2,2-Dimethylmorpholine hydrochloride**. Due to the limited availability of direct experimental data for this specific salt, this guide also includes predicted values and general experimental protocols that can be applied for its characterization.

Core Physicochemical Data

The following table summarizes the available and predicted physicochemical data for 2,2-Dimethylmorpholine and its hydrochloride salt. It is crucial to note that much of the data for the free base are predictions and should be confirmed by experimental analysis.

| Property | 2,2-Dimethylmorpholine (Free Base) | 2,2-Dimethylmorpholine Hydrochloride | Source |
|---------------------------------------|--|--------------------------------------|--------|
| Chemical Structure | - | | |
| CAS Number | 147688-58-2 | 167946-94-3 | [1][2] |
| Molecular Formula | C ₆ H ₁₃ NO | C ₆ H ₁₄ ClNO | [1][2] |
| Molecular Weight | 115.17 g/mol | 151.63 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid (Predicted) | Solid (Form) | [1] |
| Melting Point | Not Available | Not Available | - |
| Boiling Point | 144.3 ± 15.0 °C (Predicted) | Not Available | [1] |
| Density | 0.872 ± 0.06 g/cm ³ (Predicted) | Not Available | [1] |
| pKa | 9.04 ± 0.40 (Predicted) | Not Available | [1] |
| Solubility | Not Available | Expected to be soluble in water. | - |
| LogP | - | 0.8066 (Computational) | [2] |
| Topological Polar Surface Area (TPSA) | - | 21.26 Å ² (Computational) | [2] |

Experimental Protocols

Detailed experimental data for **2,2-Dimethylmorpholine hydrochloride** is not readily available in the public domain. Therefore, this section provides detailed, representative methodologies for key experiments that are standard in the field for the characterization of similar amine hydrochloride compounds.

Synthesis of 2,2-Dimethylmorpholine Hydrochloride

This protocol describes a general method for the synthesis of a morpholine hydrochloride from its free base.

Materials:

- 2,2-Dimethylmorpholine
- Anhydrous diethyl ether (or other suitable anhydrous, non-protic solvent)
- Hydrochloric acid solution in a compatible solvent (e.g., 2M HCl in diethyl ether)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Inert gas supply (e.g., Nitrogen or Argon)
- Büchner funnel and filter paper
- Vacuum flask
- Drying oven or vacuum desiccator

Procedure:

- Dissolve a known quantity of 2,2-Dimethylmorpholine in a minimal amount of anhydrous diethyl ether in a round-bottom flask under an inert atmosphere.
- Cool the solution in an ice bath with continuous stirring.
- Slowly add a stoichiometric equivalent of hydrochloric acid solution (e.g., 2M HCl in diethyl ether) to the cooled morpholine solution via a dropping funnel.
- A white precipitate of **2,2-Dimethylmorpholine hydrochloride** should form upon addition of the acid.

- Continue stirring the mixture in the ice bath for an additional 30-60 minutes after the addition is complete to ensure full precipitation.
- Collect the solid product by vacuum filtration using a Büchner funnel.
- Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.
- Dry the product under vacuum to a constant weight.
- Characterize the final product by determining its melting point and obtaining spectroscopic data (^1H NMR, ^{13}C NMR, IR).

Melting Point Determination

The melting point is a critical indicator of purity.[3]

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle (if the sample is not a fine powder)

Procedure:

- Ensure the **2,2-Dimethylmorpholine hydrochloride** sample is completely dry and finely powdered.[3]
- Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.[4]
- Place the capillary tube into the heating block of the melting point apparatus.
- Heat the sample rapidly to about 15-20°C below the expected melting point.
- Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

- Record the temperature at which the first drop of liquid appears (the onset of melting).
- Record the temperature at which the entire sample has melted (the completion of melting).
- The recorded range is the melting point of the sample. For a pure compound, this range should be narrow (typically 0.5-1.5°C).

Solubility Determination

This protocol provides a general method for qualitatively assessing the solubility of a compound in various solvents.[\[2\]](#)[\[5\]](#)

Materials:

- **2,2-Dimethylmorpholine hydrochloride**
- Test tubes and rack
- Vortex mixer
- A selection of solvents (e.g., water, ethanol, DMSO, acetone)

Procedure:

- Add approximately 10-20 mg of **2,2-Dimethylmorpholine hydrochloride** to a clean, dry test tube.
- Add 1 mL of the desired solvent to the test tube.
- Vortex the mixture vigorously for 30-60 seconds.
- Visually inspect the solution for the presence of undissolved solid.
- If the solid has dissolved, the compound is considered soluble in that solvent at the tested concentration.
- If the solid has not fully dissolved, the mixture can be gently warmed to assess temperature effects on solubility.

- Record the solubility observations for each solvent.

pKa Determination

The pKa can be determined experimentally using potentiometric titration.

Apparatus:

- pH meter with a suitable electrode
- Burette
- Beaker
- Magnetic stirrer and stir bar
- Standardized solution of a strong base (e.g., 0.1 M NaOH)
- Deionized water

Procedure:

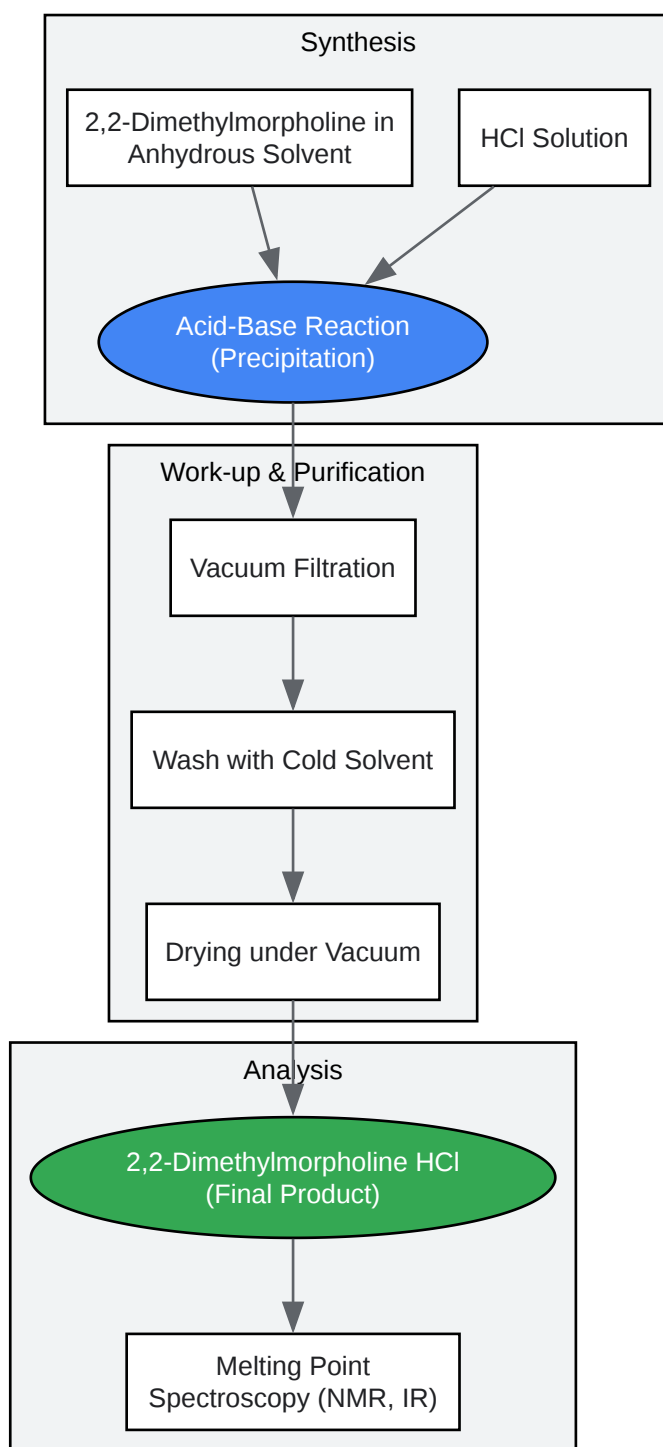
- Accurately weigh a sample of **2,2-Dimethylmorpholine hydrochloride** and dissolve it in a known volume of deionized water in a beaker.
- Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.
- Allow the pH reading to stabilize and record the initial pH.
- Begin titrating the solution with the standardized NaOH solution, adding small, precise increments (e.g., 0.1-0.2 mL).
- Record the pH of the solution after each addition of titrant, allowing the reading to stabilize each time.
- Continue the titration well past the equivalence point.
- Plot the pH of the solution as a function of the volume of NaOH added.

- The pKa can be determined from the titration curve. It is the pH at which half of the acid has been neutralized (i.e., at the half-equivalence point).

Visualizations

Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and purification of **2,2-Dimethylmorpholine hydrochloride**.



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Caption: Synthetic workflow for **2,2-Dimethylmorpholine hydrochloride**.

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